

Physical and chemical properties of Linoelaidyl methane sulfonate

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Compound of Interest

Compound Name: Linoelaidyl methane sulfonate

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Linoelaidyl Methane Sulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoelaidyl methane sulfonate is an unsaturated lipid molecule of interest for its potential applications in chemical synthesis and biological studies. This technical guide provides a comprehensive overview of the known physical and chemical properties of linoelaidyl methane sulfonate, drawing upon available data for the compound and its constituent precursor, linoelaidic acid. Detailed hypothetical experimental protocols for its synthesis and characterization are presented to facilitate further research. Additionally, this document includes visualizations of the proposed synthetic workflow to aid in experimental design. Due to the limited publicly available data on this specific compound, some properties are inferred from the well-characterized behavior of related alkyl methane sulfonates.

Introduction

Linoelaidyl methane sulfonate, with the IUPAC name [(9E,12E)-octadeca-9,12-dienyl] methanesulfonate, is the methanesulfonate ester of linoelaidyl alcohol.[1][2] The presence of the methanesulfonate (mesylate) group, an excellent leaving group in nucleophilic substitution reactions, suggests its utility as a reactive intermediate in organic synthesis.[3] The linoelaidyl



backbone, a trans-isomer of the common linoleyl group, provides a specific stereochemical and lipophilic character that may be of interest in the development of novel chemical entities. This guide aims to consolidate the available information and provide a predictive framework for the experimental handling and application of this compound.

Physicochemical Properties

Direct experimental data on the physical and chemical properties of **linoelaidyl methane sulfonate** is scarce. However, key identifiers have been established and are presented below. To supplement this, the properties of linoelaidic acid, the precursor to the linoelaidyl moiety, are also provided as a reference.

Linoelaidyl Methane Sulfonate

Property	Value	Source
Molecular Formula	C19H36O3S	[1][2]
Molecular Weight	344.55 g/mol	[2]
IUPAC Name	[(9E,12E)-octadeca-9,12-dienyl] methanesulfonate	[1]
CAS Number	1192259-28-1	[2]
Synonyms	Linoelaidylmethanesulfate	[2]

Linoelaidic Acid (Precursor)

Linoelaidic acid is the trans-isomer of linoleic acid and is a white or colorless viscous liquid at room temperature.[4] It is soluble in organic solvents with limited solubility in water.[5]



Property	Value	Source
Molecular Formula	C18H32O2	[4][5][6]
Molar Mass	280.45 g/mol	[4][6]
Melting Point	28–29 °C	[4][7]
Boiling Point	229-230 °C at 16 mmHg	[4]
logP (Octanol/Water Partition)	5.885	[6]
Water Solubility (log10WS)	-6.16 mol/L	[6]

Chemical Properties and Reactivity

The chemical reactivity of **linoelaidyl methane sulfonate** is dominated by the methanesulfonate group. Alkyl methane sulfonates are known to be potent alkylating agents due to the stability of the mesylate anion, which makes it an excellent leaving group in SN2 reactions.[3][8] The compound is expected to react readily with nucleophiles.

Given the potential for alkyl methane sulfonates to be genotoxic, appropriate safety precautions should be taken when handling **linoelaidyl methane sulfonate**.[8]

Experimental Protocols

The following are detailed hypothetical protocols for the synthesis and analysis of **linoelaidyl methane sulfonate** based on standard organic chemistry techniques.

Synthesis of Linoelaidyl Methane Sulfonate

The synthesis of **linoelaidyl methane sulfonate** can be envisioned as a two-step process starting from linoelaidic acid:

- Reduction of Linoelaidic Acid to Linoelaidyl Alcohol: The carboxylic acid group of linoelaidic acid is reduced to a primary alcohol.
- Mesylation of Linoelaidyl Alcohol: The resulting alcohol is then reacted with a mesylating agent to form the desired methane sulfonate ester.



Step 1: Reduction of Linoelaidic Acid

 Materials: Linoelaidic acid, lithium aluminum hydride (LAH), anhydrous diethyl ether or tetrahydrofuran (THF), hydrochloric acid (1M), anhydrous sodium sulfate.

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of linoelaidic acid in the anhydrous solvent is prepared.
- The flask is cooled in an ice bath.
- A solution of LAH in the same anhydrous solvent is added dropwise to the linoelaidic acid solution with stirring.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
- The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.
- The resulting precipitate is filtered off, and the organic filtrate is washed with 1M HCl and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude linoelaidyl alcohol.

Step 2: Mesylation of Linoelaidyl Alcohol

 Materials: Linoelaidyl alcohol, anhydrous dichloromethane (DCM) or pyridine, triethylamine or pyridine (if DCM is the solvent), methanesulfonyl chloride.

Procedure:

 The crude linoelaidyl alcohol is dissolved in the anhydrous solvent in a flask under an inert atmosphere and cooled in an ice bath.



- If using DCM, triethylamine is added as a base.
- Methanesulfonyl chloride is added dropwise with stirring.
- The reaction is stirred at 0 °C for a few hours and then allowed to warm to room temperature. The progress is monitored by TLC.
- Upon completion, the reaction is quenched with water.
- The organic layer is separated, washed with dilute HCl, saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo.
- The crude product can be purified by column chromatography on silica gel.

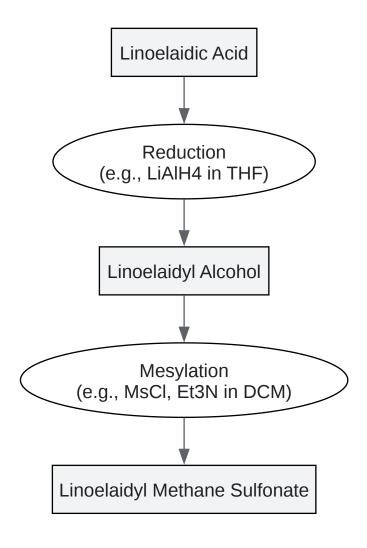
Analytical Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:1H and 13C NMR would be used to confirm the structure, showing the characteristic peaks for the linoelaidyl chain and the methyl group of the mesylate.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.
- Infrared (IR) Spectroscopy: To identify the characteristic sulfonate ester stretching frequencies.

Visualizations Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of **linoelaidyl methane** sulfonate from linoelaidic acid.





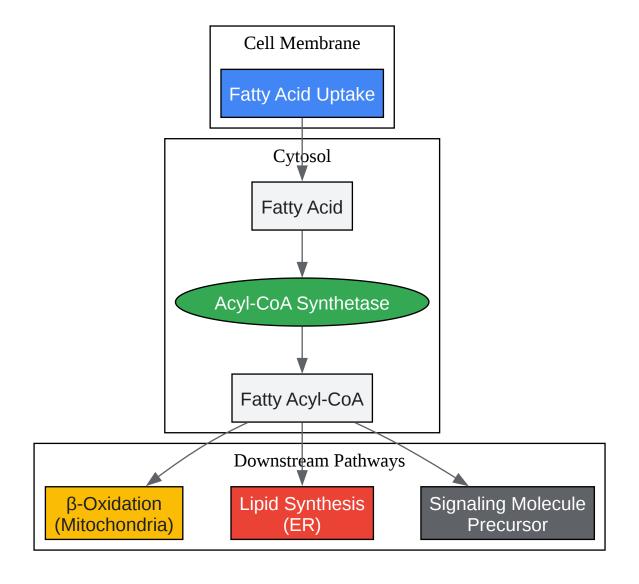
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Caption: Proposed synthesis of Linoelaidyl Methane Sulfonate.

General Fatty Acid Signaling

While no specific signaling pathways involving **linoelaidyl methane sulfonate** have been documented, fatty acids, in general, are known to be involved in various cellular signaling cascades. The diagram below represents a generalized pathway for fatty acid activation and metabolism, which could be a starting point for investigating the biological activity of derivatives of linoelaidic acid.





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